2-(3-Azabicyclo[3.2.1]octan-8-yl)ethan-1-ol
CAS No.:
Cat. No.: VC17184028
Molecular Formula: C9H17NO
Molecular Weight: 155.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H17NO |
|---|---|
| Molecular Weight | 155.24 g/mol |
| IUPAC Name | 2-(3-azabicyclo[3.2.1]octan-8-yl)ethanol |
| Standard InChI | InChI=1S/C9H17NO/c11-4-3-9-7-1-2-8(9)6-10-5-7/h7-11H,1-6H2 |
| Standard InChI Key | UONHPPLJQTYSIA-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2CNCC1C2CCO |
Introduction
Structural and Chemical Properties
Molecular Architecture
The core structure of 2-(3-Azabicyclo[3.2.1]octan-8-yl)ethan-1-ol consists of a bicyclo[3.2.1]octane framework fused with an aziridine ring (3-aza substitution). The ethanol moiety at the 8-position introduces a hydroxyl group, enhancing polarity and potential hydrogen-bonding capabilities. Key identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | 2-(3-Azabicyclo[3.2.1]octan-8-yl)ethanol |
| Molecular Formula | C₉H₁₇NO |
| Molecular Weight | 155.24 g/mol |
| SMILES | C1CC2CNCC1C2CCO |
| InChI Key | UONHPPLJQTYSIA-UHFFFAOYSA-N |
The bicyclic system imposes steric constraints, influencing conformational flexibility and interaction with biological targets.
Physicochemical Characteristics
The compound’s logP (calculated) of ~1.2 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. The hydroxyl group (pKa ~16) remains largely un-ionized under physiological conditions, favoring passive diffusion across biological barriers.
Synthesis and Manufacturing
Key Synthetic Routes
While no direct synthesis protocol for 2-(3-Azabicyclo[3.2.1]octan-8-yl)ethan-1-ol is publicly documented, analogous methodologies from patented processes provide insights:
-
Tropinone-Based Approaches: U.S. Patent US20060058343A1 describes the synthesis of substituted 8-azabicyclo[3.2.1]octan-3-ols via condensation of amines with 2,5-dimethoxytetrahydrofuran or diketones . Adapting this method, the target compound could be synthesized by reacting a suitable amine precursor with acetone dicarboxylic acid under buffered acidic conditions (pH 2–6, HCl/NaAc) .
-
Functionalization Strategies: Post-synthetic modifications, such as hydroxyl group protection or aziridine ring opening, may enable derivatization. For instance, tert-butyl carbamate protections are employed in related compounds to enhance stability during purification .
Industrial-Scale Considerations
Large-scale production would require optimizing:
-
Temperature Control: Gradual heating from 0°C to 50°C to prevent side reactions .
-
Solvent Systems: Tetrahydrofuran (THF) or dichloroethane for intermediate steps, followed by recrystallization in isopropanol .
-
Yield Enhancement: Patent data suggest yields up to 74% for analogous compounds via selective crystallization .
Comparative Analysis with Structural Analogs
Functional Group Variations
The compound’s pharmacological profile is influenced by substituent modifications. Key comparisons include:
| Compound | Molecular Formula | Key Differences |
|---|---|---|
| 2-{8-Azabicyclo[3.2.1]octan-3-yl}ethanol·HCl | C₉H₁₈ClNO | Chloride salt, enhanced solubility |
| 2-{8-Oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-amine·HCl | C₈H₁₇ClN₂O | Oxygen substitution, amine terminus |
The hydroxyl group in 2-(3-Azabicyclo[3.2.1]octan-8-yl)ethan-1-ol may confer distinct hydrogen-bonding interactions compared to amine or ether analogs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume